References Identification of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine as the major adduct formed by the food-borne carcinogen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, with DNA. Reaction of the N2-acetoxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with 2'-deoxyguanosine and DNA. Synthesis and identification of N2-(2'-deoxyguanosin-8-yl)-PhIP. Mutagenesis of the N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine DNA Adduct in Mammalian Cells. Novel LC-ESI/MS/MS(n) method for the characterization and quantification of 2'-deoxyguanosine adducts of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D linear quadrupole ion trap mass spectrometry. Analysis of mutations induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human lymphoblastoid cells. Determination of in vitro formed DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine using capillary liquid chromatography/electrospray ionization/tandem mass spectrometry. N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. Detection of Guanine-C8-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Adduct as a Single Spot on Thin-layer Chromatography by Modification of the 32P-Postlabeling Method. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in Trp53(+/+), Trp53(+/−) and Trp53(−/−) mice. etection and quantitation of-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine dducts in DNA using online column-switching liquid chromatography tandem ass spectrometry. Analysis of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human tissues by alkaline hydrolysis and gas chromatography/electron capture mass spectrometry: validation by comparison with 32P-postlabeling. Inhibition by White Tea of 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine-Induced Colonic Aberrant Crypts in the F344 Rat. Mammary gland carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Sprague-Dawley rats on high- and low-fat diets. Determination of in vitro formed DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine using capillary liquid chromatography/electrospray ionization/tandem mass spectrometry. A comprehensive approach to the profiling of the cooked meat carcinogens 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, and their metabolites in human urine. DNA adduct levels of 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP) in tissues of cynomolgus monkeys after single or multiple dosing. Proliferation, development and DNA adduct levels in the mammary gland of rats given 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and a high fat diet. The identification of [2-(14)C]2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine metabolites in humans. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine induces a higher number of aberrant crypt foci in Fischer 344 (rapid) than in Wistar Kyoto (slow) acetylator inbred rats. Short Report Metabolic activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and DNA adduct formation depends on p53: Studies in Trp53(1/1), Trp53(1/2) and Trp53(2/2) mice. Biomonitoring DNA Adducts of Cooked Meat Carcinogens in Human Prostate by Nano Liquid Chromatography-High Resolution Tandem Mass Spectrometry: Identification of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine DNA Adduct. Effect of Hepatic Cytochrome P450 (P450) Oxidoreductase Deficiency on 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-DNA Adduct Formation in P450 Reductase Conditional Null Mice. Urinary N2-(2'-deoxyguanosin-8-yl)PhIP as a biomarker for PhIP exposure. Adduct Formation at C-8 of Guanine on in vitro Reaction f the Ultimate Form of 2-Amino-l-methyl-6-phenylimidazo[4,5-b]pyridine with 2'-Deoxyguanosine and Its Phosphate Esters. Mutation and repair induced by the carcinogen 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in the dihydrofolate reductase gene of Chinese hamster ovary cells and conformational modeling of the dG-C8-PhIP adduct in DNA. DNA adduct formation of 14 heterocyclic aromatic amines in mouse tissue after oral administration and characterization of the DNA adduct formed by 2-amino-9H-pyrido[2,3-b]indole (AαC), analysed by 32P-HPLC. Consumption of Brussels sprouts protects peripheral human lymphocytes against 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and oxidative DNA-damage: results of a controlled human intervention trial. Identification of carcinogen DNA adducts in human saliva by linear quadrupole ion trap/multistage tandem mass spectrometry.
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is a significant compound derived from the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP. This compound is classified as a DNA adduct formed when PhIP interacts with deoxyguanosine, a building block of DNA. PhIP is produced during the cooking of meat and fish at high temperatures, leading to its classification as a carcinogen due to its mutagenic potential in biological systems .
The primary source of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is the thermal processing of protein-rich foods, particularly meats. This compound is a product of the metabolic activation of PhIP by cytochrome P450 enzymes, which convert it into reactive intermediates capable of forming covalent bonds with DNA .
This compound falls under the category of heterocyclic aromatic amines (HAAs), which are known for their carcinogenic properties. Specifically, it is a type of aminoimidazoazaarene, recognized for its role in DNA damage and subsequent mutagenesis. The classification reflects its structural features and biological implications in carcinogenesis .
The synthesis of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine typically involves the reaction between N-hydroxy derivatives of PhIP and deoxyguanosine. The process can be outlined as follows:
Technical details regarding reaction conditions (temperature, solvent systems) and purification methods (e.g., HPLC) are critical for optimizing yield and purity .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine features a complex molecular structure that includes:
The molecular formula can be represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its biological activity and interaction with DNA .
Key structural data include:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are common techniques used to elucidate the structure and confirm the identity of this compound during synthesis .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine primarily participates in reactions that involve:
Technical details about these reactions often involve kinetic studies and analysis of reaction pathways using chromatography or mass spectrometry techniques to monitor product formation and degradation .
The mechanism by which N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine exerts its effects involves several steps:
Data supporting this mechanism include studies demonstrating increased mutation rates in cells exposed to this compound compared to controls without exposure .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding these properties can be obtained from spectroscopic studies that assess solubility limits and stability profiles under various conditions .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine has several applications in scientific research:
Research involving this compound contributes significantly to understanding cancer biology and developing strategies for cancer prevention related to dietary factors .
Heterocyclic aromatic amines (HAAs) are potent mutagenic compounds formed during high-temperature cooking of protein-rich foods like meat and fish. Among these, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant dietary HAA, with concentrations reaching up to 500 parts per billion in well-done cooked meats [1] [6]. PhIP is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer due to its ability to induce tumors in rodent models, particularly in the colon, prostate, and mammary glands [3] [7]. The deuterated analog, N-(deoxyguanosin-8-yl)-2-amino-1-(methyl-d₃)-6-phenylimidazo[4,5-β]pyridine (dG-C8-PhIP-d₃), serves as a crucial internal standard in mass spectrometry-based detection of DNA adducts. Its isotopic purity (>99.5%) enables precise quantification of PhIP-derived DNA damage in complex biological matrices [2] [4].
Human exposure assessments reveal that PhIP metabolites are detectable in urine after consumption of cooked meats, confirming systemic absorption and metabolic activation [7]. Crucially, individuals with genetic predispositions like the ApcMin mutation exhibit heightened susceptibility; colonic epithelial cells from ApcMin/+ mice form 2.5-fold higher PhIP-DNA adduct levels compared to wild-type cells due to upregulated cytochrome P450 (CYP) 1 family expression [10]. This genetic-environmental interaction underscores PhIP’s role in colorectal carcinogenesis.
Table 1: Comparative DNA Adduct Formation by Select HAAs in Human Hepatocytes
Carcinogen | Adduct Type | Adducts per 10⁷ Nucleobases |
---|---|---|
AαC | dG-C8-AαC | 140 |
4-ABP | dG-C8-ABP | 90 |
PhIP | dG-C8-PhIP | 60 |
MeIQx | dG-C8-MeIQx | 30 |
IQ | dG-C8-IQ | 3.4 |
Data derived from human hepatocyte incubations (10 μM carcinogen, 24 h) [1].
PhIP bioactivation is a multistep process initiated by hepatic cytochrome P450 enzymes. CYP1A2 predominantly catalyzes the N-oxidation of PhIP to form N-hydroxy-PhIP (N-OH-PhIP), the proximate carcinogen [3] [7]. This metabolite undergoes further esterification via sulfotransferases (SULTs) or acetyltransferases (NATs), generating unstable nitrenium ions that covalently bind to DNA. The predominant adduct, N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP), accounts for >90% of PhIP-DNA lesions and is characterized by a C8 linkage at the deoxyguanosine base [5] [9]. The deuterated analog (dG-C8-PhIP-d₃) mirrors this structure, with a trideuteromethyl group ensuring identical chromatographic behavior but distinct mass spectral signatures for quantification [2] [4].
Tissue-specific bioactivation significantly influences adduct distribution. While CYP1A2 drives hepatic adduct formation, extrahepatic tissues like the colon rely on localized CYP1A1/1B1 and SULT1A1. For instance:
Table 2: Mutagenic Profile of dG-C8-PhIP Adducts in Mammalian Cells
5′-Flanking Base | Mutation Frequency (%) | Primary Mutations |
---|---|---|
dC | 28 | G→T (78%), G→A (15%) |
dG | 30 | G→T (70%), single-base deletions (12%) |
dA | 13 | G→T (82%) |
dT | 20 | G→T (75%), deletions (8%) |
Data from site-specific mutagenesis studies in COS-7 cells [9].
Analytical advances in detecting dG-C8-PhIP include:
These mechanistic insights underscore the dual role of metabolic genetics and adduct chemistry in HAA-induced carcinogenesis, with deuterated analogs providing indispensable tools for exposure biomonitoring.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3